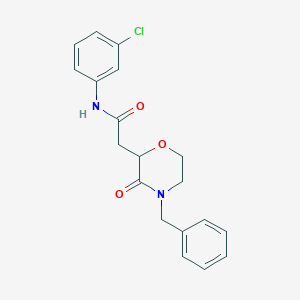
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is often used as a tool in the study of various biological processes and has been found to have a range of biochemical and physiological effects. In
作用机制
The mechanism of action of 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide is not fully understood. However, it has been found to inhibit the activity of various enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of cyclin-dependent kinases, which play a key role in cell cycle regulation. Additionally, it has been found to inhibit the activity of PI3K/AKT/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth in vivo. Additionally, this compound has been found to have anti-inflammatory and analgesic effects in animal models.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide in lab experiments is that it is a highly specific inhibitor of various enzymes and signaling pathways. This allows researchers to study the effects of these pathways in a controlled manner. Additionally, this compound has been found to have low toxicity and is well tolerated in animal models. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.
未来方向
There are several future directions for research on 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide. One area of research is the development of more potent and selective inhibitors of specific enzymes and signaling pathways. Additionally, this compound could be used in combination with other drugs to enhance their efficacy in cancer treatment. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.
Conclusion:
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide is a chemical compound that has a range of potential applications in scientific research. Its specific inhibition of enzymes and signaling pathways makes it a valuable tool for studying various biological processes. While its mechanism of action is not fully understood, this compound has been found to have significant biochemical and physiological effects, particularly in the area of cancer biology. Further research is needed to fully understand the potential of this compound and its future applications in scientific research.
合成方法
The synthesis of 2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide involves the reaction of 3-chlorobenzylamine with 3-chlorophenylacetic acid in the presence of thionyl chloride. The resulting product is then treated with morpholine and acetic anhydride to obtain the final compound. This synthesis method has been reported in several research articles and has been found to be a reliable and efficient way to produce this compound.
科学研究应用
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of cancer biology. It has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been used to study the role of various signaling pathways in cancer development and progression.
属性
产品名称 |
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide |
|---|---|
分子式 |
C19H19ClN2O3 |
分子量 |
358.8 g/mol |
IUPAC 名称 |
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C19H19ClN2O3/c20-15-7-4-8-16(11-15)21-18(23)12-17-19(24)22(9-10-25-17)13-14-5-2-1-3-6-14/h1-8,11,17H,9-10,12-13H2,(H,21,23) |
InChI 键 |
AXDYPOPOEUIYMP-UHFFFAOYSA-N |
SMILES |
C1COC(C(=O)N1CC2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)Cl |
规范 SMILES |
C1COC(C(=O)N1CC2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B215411.png)
![3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B215417.png)

![3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B215420.png)
![N-[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl]butanamide](/img/structure/B215421.png)


![4-Butyrylamino-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B215426.png)



![2-(benzylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B215436.png)